3H-Pyrrolizine
Overview
Description
3H-Pyrrolizine is a bicyclic nitrogen-containing heterocyclic compound. It consists of a fused five-membered ring system with one nitrogen atom at the ring junction. This compound is of significant interest due to its biological and pharmaceutical activities, including anti-inflammatory, antitumor, anticonvulsant, and antineoplastic properties .
Synthetic Routes and Reaction Conditions:
Intramolecular Wittig Reaction: This method involves the reaction of N-substituted phosphorus ylides to form pyrrolizine.
Vilsmeier Cyclization: Ethyl arylpyrrolylpropionates undergo cyclization in the presence of boron tribromide.
Base-Catalyzed Condensation: Strong bases catalyze the condensation reactions to form this compound.
Intramolecular Cyclization: C-alkylpyrrole derivatives cyclize in the presence of sodium carbonate.
Flash Vacuum Pyrolysis: This method involves the pyrolysis of specific precursors to obtain substituted pyrrolizines.
Oxidation Methodology: Optimized oxidation techniques are used to synthesize pyrrolizine-1,3-dione.
Intermolecular Cycloaddition: Azomethine ylides react with acrylic esters to form pyrrolizine derivatives under mild conditions.
Industrial Production Methods:
One-Pot Synthesis: The organocatalyst piperidinium acetate is used for the one-pot synthesis of 5,6-disubstituted 3H-pyrrolizines with various substituents.
Types of Reactions:
Oxidation: Pyrrolizine undergoes oxidation to form pyrrolizine-1,3-dione.
Reduction: Reduction reactions can modify the substituents on the pyrrolizine ring.
Substitution: Halogen, methoxy, and ethyl ester groups can be introduced through substitution reactions.
Cycloaddition: Azomethine ylides react with acrylic esters in a [3+2] cycloaddition to form pyrrolizine derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Various oxidizing agents are used for the oxidation of pyrrolizine.
Reducing Agents: Reducing agents are employed to modify the substituents.
Catalysts: Piperidinium acetate is used as a catalyst in one-pot synthesis.
Major Products:
Pyrrolizine-1,3-dione: Formed through oxidation.
Substituted Pyrrolizines: Formed through substitution and cycloaddition reactions.
Scientific Research Applications
3H-Pyrrolizine has a wide range of applications in scientific research:
Chemistry: Used as a scaffold for the synthesis of various biologically active compounds.
Biology: Studied for its anti-inflammatory, antitumor, and anticonvulsant activities.
Medicine: Investigated for its potential as an antineoplastic agent.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 3H-Pyrrolizine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Pyrrolo[2,3-c]quinolines: These compounds share a similar bicyclic structure and exhibit biological activities.
Pyrrolopyrazines: These derivatives also contain a nitrogen atom in the ring system and have various biological activities.
Pyrrolizidine Alkaloids: Naturally occurring compounds with similar structural features and biological properties.
Uniqueness: 3H-Pyrrolizine is unique due to its specific bicyclic structure and the wide range of biological activities it exhibits. Its versatility in synthetic chemistry and potential therapeutic applications make it a compound of significant interest .
Properties
IUPAC Name |
3H-pyrrolizine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N/c1-3-7-4-2-6-8(7)5-1/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHONATOJHSQDPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=CC=CN21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293401 | |
Record name | 3H-Pyrrolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251-60-5 | |
Record name | 3H-Pyrrolizine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89241 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3H-Pyrrolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10293401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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